molecular formula C22H13FO4 B11614128 10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one

10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one

Cat. No.: B11614128
M. Wt: 360.3 g/mol
InChI Key: JTEBEYGQDZXVTM-UHFFFAOYSA-N
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Description

10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one is a complex organic compound with a unique structure that includes a fluorinated phenyl group and a dioxa-cyclopenta[b]phenanthrenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxa-cyclopenta[b]phenanthrenone core and the introduction of the fluorinated phenyl group. Common synthetic routes may involve:

    Formation of the Dioxa-Cyclopenta[b]Phenanthrenone Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated phenyl precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: This compound shares a similar fluorinated phenyl group but differs in its core structure.

    3-Fluoro-4-(methylthio)phenylboronic acid: Another compound with a fluorinated phenyl group, but with different functional groups and applications.

Uniqueness

10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one is unique due to its dioxa-cyclopenta[b]phenanthrenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H13FO4

Molecular Weight

360.3 g/mol

IUPAC Name

10-(3-fluoro-4-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H13FO4/c1-25-19-7-6-12(8-18(19)23)17-11-26-20-10-21-15(9-16(17)20)13-4-2-3-5-14(13)22(24)27-21/h2-11H,1H3

InChI Key

JTEBEYGQDZXVTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3)F

Origin of Product

United States

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